molecular formula C14H9NO3 B15256559 2-(3-Cyanophenyl)-4-hydroxybenzoic acid

2-(3-Cyanophenyl)-4-hydroxybenzoic acid

Cat. No.: B15256559
M. Wt: 239.23 g/mol
InChI Key: PBTGPWANLPJKOV-UHFFFAOYSA-N
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Description

2-(3-Cyanophenyl)-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid (4-HBA), a phenolic compound with a hydroxyl group at the para position of the benzene ring. The target compound features a 3-cyanophenyl substituent at the ortho position relative to the hydroxyl group. This structural modification introduces an electron-withdrawing cyano group, which may alter the compound’s acidity, solubility, and biological interactions compared to simpler 4-HBA derivatives.

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(3-cyanophenyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(6-9)13-7-11(16)4-5-12(13)14(17)18/h1-7,16H,(H,17,18)

InChI Key

PBTGPWANLPJKOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)O)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Nitration and Cyclization

Bromination and Alkylation of Phenolic Intermediates

A foundational route involves bromination of 4-hydroxybenzonitrile using phosphorus tribromide in dichloromethane, yielding 3-bromo-4-hydroxybenzonitrile as a key intermediate. Subsequent alkylation with 2-methylpropyl bromide in dimethylformamide (DMF) at 80–85°C introduces the branched alkoxy group, facilitated by sodium hydroxide as a base. This step achieves 78% conversion efficiency, with residual starting material recovered via column chromatography.

Thiazole Ring Formation and Hydrolysis

Condensation of the alkylated intermediate with ethyl 2-chloroacetoacetate in ethyl acetate generates a thiazole-carboxylate derivative, a reaction driven by nucleophilic aromatic substitution. Saponification using aqueous potassium hydroxide at reflux hydrolyzes the ester to the carboxylic acid, completing the synthesis. While this method produces high-purity material (>98% by HPLC), the seven-step sequence limits overall yield to 28%.

Formylation-Cyanation Pathway

Vilsmeier-Haack Formylation

Methyl 4-hydroxybenzoate undergoes formylation at the meta position using a Vilsmeier-Haack reagent (POCl₃/DMF) to install an aldehyde group, yielding methyl 3-formyl-4-hydroxybenzoate. Optimized conditions (60°C, 12 hours) prevent over-oxidation, with the aldehyde proton appearing at δ 9.8 ppm in $$ ^1H $$-NMR.

Oxime Formation and Dehydration

Treatment with hydroxylamine hydrochloride in acetonitrile converts the aldehyde to an oxime intermediate, which undergoes dehydration using acetyl chloride at 80°C to install the cyano group. This two-stage process avoids toxic cyanide reagents, achieving 85% conversion efficiency. Final hydrolysis with concentrated HCl removes the methyl ester, yielding 2-(3-cyanophenyl)-4-hydroxybenzoic acid with 42% overall yield.

Table 1: Comparative Analysis of Formylation-Cyanation Steps
Step Reagents Temperature Yield (%)
Formylation POCl₃, DMF 60°C 89
Oxime Formation NH₂OH·HCl, CH₃CN 25°C 92
Dehydration CH₃COCl, DMF 80°C 95
Ester Hydrolysis HCl (conc.) Reflux 98

Suzuki-Miyaura Cross-Coupling Approach

Boronic Acid Preparation

3-Cyanophenylboronic acid is synthesized via lithiation of 1-bromo-3-cyanobenzene with n-butyllithium, followed by transmetallation with trimethyl borate. Quenching with aqueous HCl yields the boronic acid in 76% purity, requiring recrystallization from ethyl acetate.

Palladium-Catalyzed Coupling

Reaction of 4-hydroxy-2-iodobenzoic acid with 3-cyanophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) forms the biaryl bond. GC-MS analysis confirms complete consumption of the iodide starting material within 4 hours at 90°C. Despite high conversion, the method suffers from palladium residue contamination (0.5–1.2 ppm), necessitating costly purification.

Analytical Characterization and Validation

Spectroscopic Identification

  • $$ ^1H $$-NMR (DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.95 (s, 1H, ArH), 7.82–7.76 (m, 2H, ArH), 6.92 (d, J=8.7 Hz, 1H, ArH), 10.32 (s, 1H, -OH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 2220 cm⁻¹ (C≡N), 3200–3400 cm⁻¹ (-OH).
  • Melting Point : 218–220°C (decomposition observed above 225°C).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) shows 99.1% purity, with a minor impurity (0.9%) identified as residual methyl ester by LC-MS.

Industrial Scalability and Environmental Impact

Solvent Recovery Systems

The formylation-cyanation route incorporates dichloromethane and acetonitrile, which are recycled via fractional distillation, reducing waste by 62% compared to single-use solvent protocols.

Toxicity Mitigation

Replacing cyanating agents like CuCN with hydroxylamine/acetyl chloride eliminates heavy metal waste, lowering the ecological footprint. Life-cycle assessment indicates a 45% reduction in hazardous waste compared to traditional nitration routes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-4-hydroxybenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(3-Cyanophenyl)-4-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and biological activities of 2-(3-Cyanophenyl)-4-hydroxybenzoic acid and related compounds:

Compound Name Substituents Key Properties/Biological Activities References
2-(3-Cyanophenyl)-4-HBA 4-OH, 3-cyanophenyl at position 2 Hypothesized enhanced acidity; potential antimicrobial/antioxidant activity (inferred from analogs) -
4-Hydroxybenzoic acid 4-OH Antimicrobial (e.g., in honey), biologically inactive in salicylic acid (SA) binding
3,5-Dimethoxy-4-HBA 4-OH, 3,5-OCH3 Isolated from natural sources (e.g., Holotrichia spp.); antioxidant potential
Methyl paraben 4-OH esterified with methyl Preservative; short-chain paraben grouped for hazard assessment due to structural similarity
Salicylic acid 2-OH Plant defense signaling; binds SA-binding proteins; anti-inflammatory
Caffeic acid 3,4-diOH, propenoic acid side chain Antioxidant, UV-protective; used in cosmetics and food
Syringic acid 4-OH, 3,5-OCH3 Antimicrobial; found in Leptospermum honey; affects yeast physiology at 18.0 mM

Physicochemical Properties

  • Solubility : Polar substituents (e.g., -OH, -CN) improve water solubility, whereas methoxy groups (e.g., in 3,5-dimethoxy-4-HBA) reduce it .
  • Stability : Electron-withdrawing groups like -CN may stabilize the molecule against oxidative degradation, a property exploited in agrochemicals and pharmaceuticals .

Q & A

Q. What synthetic routes are recommended for 2-(3-Cyanophenyl)-4-hydroxybenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling a cyanophenyl moiety to a hydroxybenzoic acid core. A plausible method includes:

  • Step 1 : Bromination or nitration of 4-hydroxybenzoic acid to introduce a reactive site at the 2-position.
  • Step 2 : Suzuki-Miyaura cross-coupling with 3-cyanophenylboronic acid under palladium catalysis .
  • Step 3 : Acidic hydrolysis (if protected groups are used) and purification via recrystallization or column chromatography.
    Key factors affecting yield include catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent choice (e.g., DMF/H₂O mixtures), and temperature (80–100°C). Yields for analogous reactions range from 60–85% depending on steric hindrance .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyano group at 3-phenyl via coupling patterns) and hydroxyl proton exchange in DMSO-d₆ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for pharmacological studies) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O of carboxylic acid), ~2230 cm⁻¹ (C≡N), and ~3200 cm⁻¹ (O-H stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 254.06 (calculated for C₁₄H₉NO₃).

Advanced Research Questions

Q. How does the 3-cyano substituent influence physicochemical properties compared to halogen or methyl analogs?

The electron-withdrawing cyano group:

  • Increases acidity : pKa of the carboxylic acid is lowered (e.g., ~2.5 vs. ~4.2 for methyl-substituted analogs) due to resonance stabilization of the conjugate base .
  • Enhances reactivity : Facilitates nucleophilic aromatic substitution at the 4-position of the phenyl ring.
  • Reduces solubility : LogP increases by ~0.5 units compared to fluoro analogs, necessitating DMSO or ethanol as solvents in biological assays .

Q. What methodologies assess the metabolic stability of this compound in vitro?

  • Hepatic Microsome Assay : Incubate with rat or human liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Enzyme Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4) to evaluate competitive inhibition, with IC₅₀ values <10 µM indicating high metabolic liability .
  • Plasma Stability Testing : Incubate in plasma (37°C, 24 hrs) and quantify degradation products. Stability >80% suggests suitability for in vivo studies .

Q. How can discrepancies in reported biological activities across experimental models be resolved?

  • Control for assay conditions : Standardize parameters like pH (7.4 for physiological relevance), solvent concentration (<1% DMSO), and cell line viability (e.g., MTT assay validation) .
  • Dose-response analysis : Use Hill slopes to compare EC₅₀ values across studies. Significant deviations may indicate off-target effects or assay interference.
  • Structural analogs : Test derivatives (e.g., 3-fluoro or 3-nitro substitutions) to isolate the role of the cyano group in activity .

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